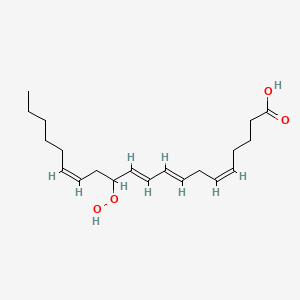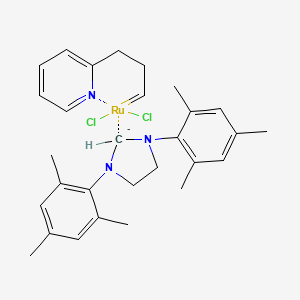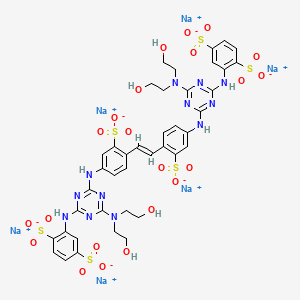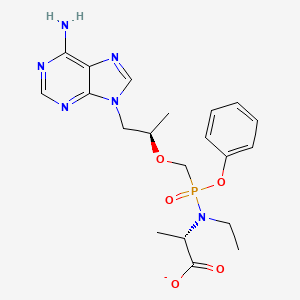
(5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid is a bioactive lipid derived from arachidonic acid. It is a hydroperoxy derivative of eicosatetraenoic acid and plays a significant role in various biological processes, including inflammation and cell signaling. This compound is known for its involvement in the lipoxygenase pathway, which is crucial for the production of various eicosanoids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid typically involves the enzymatic conversion of arachidonic acid by lipoxygenases. The reaction conditions often include the presence of oxygen and specific cofactors that facilitate the enzymatic activity. The process can be carried out in vitro using purified enzymes or in vivo within biological systems.
Industrial Production Methods
Industrial production of this compound is less common due to its specific biological origin and the complexity of its synthesis. advancements in biotechnology and enzymatic engineering have made it possible to produce this compound on a larger scale using microbial fermentation and genetically modified organisms that express the necessary lipoxygenases.
Análisis De Reacciones Químicas
Types of Reactions
(5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other hydroperoxy derivatives or hydroxylated products.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group, forming (5Z,8E,10E,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid.
Substitution: The hydroperoxy group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used to substitute the hydroperoxy group, depending on the desired product.
Major Products
Hydroxylated derivatives: Formed through reduction or further oxidation.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive lipids and studying lipid oxidation mechanisms.
Biology: Plays a role in cell signaling, inflammation, and immune responses. It is used to study the lipoxygenase pathway and its effects on cellular functions.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and as a biomarker for certain diseases.
Mecanismo De Acción
The mechanism of action of (5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid involves its conversion by lipoxygenases to various bioactive eicosanoids. These eicosanoids act on specific receptors and signaling pathways, modulating inflammation, cell proliferation, and apoptosis. The compound’s effects are mediated through its interaction with molecular targets such as G-protein coupled receptors and nuclear receptors, influencing gene expression and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(5Z,8Z,10E,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid: A hydroxylated derivative with similar biological activities.
(5Z,8Z,11Z,14Z)-eicosatetraenoic acid: Another eicosanoid with distinct roles in inflammation and cell signaling.
(5Z,8E,10E,14Z)-12-hydroxy-5,8,10,14-icosatetraenoic acid: A similar compound with a hydroxyl group instead of a hydroperoxy group.
Uniqueness
(5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid is unique due to its specific hydroperoxy functional group, which imparts distinct reactivity and biological functions. Its role in the lipoxygenase pathway and its ability to modulate various cellular processes make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H32O4 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(5Z,8E,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8+,13-10-,17-14+ |
Clave InChI |
ZIOZYRSDNLNNNJ-UHYWTIKHSA-N |
SMILES isomérico |
CCCCC/C=C\CC(/C=C/C=C/C/C=C\CCCC(=O)O)OO |
SMILES canónico |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)
![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)



![N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide](/img/structure/B12338904.png)
